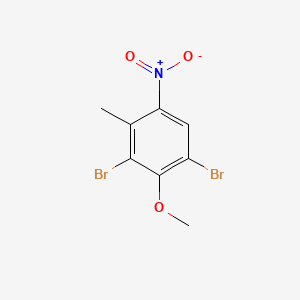

2,6-Dibromo-3-methyl-4-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO3/c1-4-6(11(12)13)3-5(9)8(14-2)7(4)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAJFFLBHVZCDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069554 | |

| Record name | 2,6-Dibromo-3-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62265-99-0 | |

| Record name | 1,3-Dibromo-2-methoxy-4-methyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62265-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dibromo-2-methoxy-4-methyl-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Dibromo-3-methyl-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-3-methyl-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dibromo-3-methyl-4-nitroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB2GYZ4TV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,6-Dibromo-3-methyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and strategic synthetic pathway for the preparation of 2,6-dibromo-3-methyl-4-nitroanisole, a potentially valuable substituted aromatic compound in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing with the nitration of 3-methylanisole to yield the key intermediate, 3-methyl-4-nitroanisole. This is followed by a regioselective dibromination. This guide provides a thorough examination of the underlying principles of electrophilic aromatic substitution, including the directing effects of substituents that govern the regiochemical outcomes of each reaction. Detailed, field-tested experimental protocols for each synthetic step are provided, alongside recommendations for purification and characterization. The synthesis pathway is visualized through a clear, logical diagram, and all quantitative data is summarized for ease of reference. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex aromatic molecules.

Introduction

Substituted nitroaromatic compounds are of significant interest in the fields of drug discovery and materials science due to their diverse chemical reactivity and potential biological activity. The specific substitution pattern of this compound, featuring a combination of electron-donating and electron-withdrawing groups, presents a unique scaffold for further chemical modification. This guide provides a comprehensive overview of a logical and efficient synthetic route to this target molecule, emphasizing the strategic application of fundamental organic chemistry principles to achieve the desired product with high regioselectivity.

The proposed synthesis begins with the readily available starting material, 3-methylanisole, and proceeds through a two-step sequence:

-

Nitration: The introduction of a nitro group at the 4-position of 3-methylanisole to form 3-methyl-4-nitroanisole.

-

Dibromination: The selective introduction of two bromine atoms at the 2- and 6-positions of 3-methyl-4-nitroanisole.

This guide will dissect the rationale behind the chosen reaction conditions and provide detailed experimental procedures.

Strategic Synthesis Pathway

The overall synthetic transformation is depicted below:

Caption: Experimental workflow for the two-step synthesis.

Conclusion

This technical guide has outlined a comprehensive and scientifically grounded pathway for the synthesis of this compound. By leveraging a two-step approach involving nitration and a green dibromination protocol, this guide provides researchers with the necessary theoretical understanding and practical instructions to produce this target molecule. The detailed mechanistic explanations, rooted in the principles of electrophilic aromatic substitution and substituent directing effects, offer a robust framework for predicting and controlling the reaction outcomes. While experimentally determined characterization data for the final product is not widely reported, the provided protocols and predicted analytical data serve as a valuable starting point for further research and development in the synthesis of novel substituted aromatic compounds.

References

- Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90877–90881. [Link]

- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.

- WeylChem. (n.d.). This compound.

- LibreTexts Chemistry. (2020, May 30). 18.6: Substituent Effects on the EAS Reaction.

- ResearchGate. (2016). Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium.

- Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(93), 90877-90881. [Link]

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylanisole.

- Lumen Learning. (n.d.). Organic Chemistry II - 14.2. Examples of electrophilic aromatic substitution.

- Lumen Learning. (n.d.). Organic Chemistry II - 14.3. Substituent Effects.

- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- Penn State Pressbooks. (n.d.). Fundamentals of Organic Chemistry-OpenStax Adaptation - 8.6 Substituent Effects in Electrophilic Substitutions.

- Google Patents. (n.d.). US3689559A - Aromatic bromination process.

- ResearchGate. (n.d.). Electrophilic aromatic bromination of anisole.

- Making Molecules. (n.d.). Electrophilic Aromatic Substitution.

- PubChem. (n.d.). 4-Bromo-3-nitroanisole.

- YouTube. (2020, September 1). Bromination of Anisole.

An In-Depth Technical Guide to 2,6-Dibromo-3-methyl-4-nitroanisole (CAS: 62265-99-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Polysubstituted Anisole

2,6-Dibromo-3-methyl-4-nitroanisole is a polysubstituted aromatic compound with the molecular formula C₈H₇Br₂NO₃.[1][2][3] Its structure, featuring a methoxy group, a nitro group, and two bromine atoms on a toluene backbone, makes it a valuable intermediate in the synthesis of more complex molecules. The interplay of these functional groups—the electron-donating methoxy and methyl groups and the electron-withdrawing nitro and bromo groups—creates a unique electronic environment that dictates its reactivity and utility in synthetic chemistry.

This guide will explore the fundamental characteristics of this compound, providing insights into its synthesis and handling, and discussing its potential as a building block in the development of novel chemical entities, particularly within the pharmaceutical and dye industries.[4][5][6]

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These predicted and reported values are crucial for designing experimental conditions, such as solvent selection and purification methods.

| Property | Value | Source |

| CAS Number | 62265-99-0 | [1][2][3] |

| Molecular Formula | C₈H₇Br₂NO₃ | [1][2][3] |

| Molecular Weight | 324.95 g/mol | [1][3] |

| Boiling Point | 354.5 ± 37.0 °C (Predicted) | [1] |

| Density | 1.868 ± 0.06 g/cm³ (Predicted) | [1] |

| LogP | 3.41 | [2] |

Spectroscopic Characterization

While specific experimental spectroscopic data for this compound is not widely published, predictions based on structurally similar compounds can provide valuable insights for its identification and characterization. For instance, the analysis of related compounds like 2-bromo-6-methyl-4-nitroanisole can serve as a foundational reference.[7][8]

Predicted ¹H NMR (CDCl₃):

-

Aromatic Protons: Signals for the aromatic protons are expected in the downfield region, influenced by the electron-withdrawing nitro group and bromine atoms.

-

Methoxy Protons (-OCH₃): A singlet is anticipated around 3.9 ppm.[7]

-

Methyl Protons (-CH₃): A singlet is expected around 2.5 ppm.[7]

Predicted ¹³C NMR (CDCl₃):

-

Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents. The carbon bearing the methoxy group (C-OCH₃) is predicted to be the most deshielded among the substituted carbons.[7]

-

Methoxy Carbon (-OCH₃): Expected to appear in the typical range for methoxy groups.

-

Methyl Carbon (-CH₃): Expected to appear in the aliphatic region.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves a multi-step process starting from a more readily available precursor. A logical synthetic route would involve the nitration and subsequent bromination of 3-methylanisole.

Proposed Synthetic Pathway

A plausible synthetic route is outlined below. The choice of reagents and reaction conditions is critical to control the regioselectivity of the electrophilic aromatic substitution reactions.

Sources

- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. weylchem.com [weylchem.com]

- 4. This compound | 62265-99-0 [chemicalbook.com]

- 5. CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 6. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dibromo-2-methoxy-4-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene, a polysubstituted aromatic molecule with potential applications in synthetic organic chemistry and drug discovery. This document details a plausible synthetic pathway, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and discusses the potential reactivity and applications of this compound and its structural class. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of complex halogenated nitroaromatic compounds.

Introduction

Polysubstituted aromatic compounds are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and materials science. The specific arrangement of various functional groups on a benzene ring can impart unique electronic and steric properties, leading to diverse reactivity and biological activity. 1,3-Dibromo-2-methoxy-4-methyl-5-nitrobenzene (CAS No. 61827-59-6) is a noteworthy example of such a molecule, featuring a combination of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, nitro) substituents. This intricate substitution pattern suggests a rich chemical landscape for further functionalization and derivatization, making it a compound of interest for synthetic chemists. Halogenated nitroaromatic compounds, in particular, are important intermediates in the synthesis of a wide range of biologically active molecules.[1] The presence of bromine atoms allows for various cross-coupling reactions, while the nitro group can be readily reduced to an amine, providing a key functional handle for further molecular elaboration. This guide will delve into the essential technical aspects of 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene, offering a foundational understanding for its potential use in research and development.

Molecular Structure and Properties

The IUPAC name for the compound is 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene . The numbering of the benzene ring is determined by prioritizing the substituents to give the lowest possible locants, with alphabetical order being a secondary consideration when no principal functional group dictates the starting point.

Structural Diagram

Caption: Molecular structure of 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61827-59-6 | CymitQuimica |

| Molecular Formula | C₈H₇Br₂NO₃ | CymitQuimica |

| Molecular Weight | 324.95 g/mol | CymitQuimica |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

Synthesis Pathway

Proposed Synthetic Scheme

Caption: Proposed synthetic pathway for 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene.

Step-by-Step Experimental Protocols

Step 1: Bromination of 2-Methoxy-4-methylaniline

The first step involves the regioselective dibromination of 2-methoxy-4-methylaniline. The methoxy and amino groups are both activating and ortho-, para-directing. The positions ortho to the strongly activating amino group are sterically hindered by the adjacent methoxy and methyl groups. Therefore, bromination is expected to occur at the positions ortho and para to the amino group, which are positions 3 and 5. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often providing higher selectivity and milder reaction conditions compared to elemental bromine.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylaniline (1.0 eq.) in acetonitrile (CH₃CN).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3,5-dibromo-2-methoxy-4-methylaniline.

-

Step 2: Sandmeyer Reaction to Introduce the Nitro Group

The Sandmeyer reaction is a classic method for converting an arylamine to a variety of other functional groups via a diazonium salt intermediate.[2][3] In this step, the amino group of 3,5-dibromo-2-methoxy-4-methylaniline is converted to a nitro group.

-

Protocol:

-

Diazotization: In a flask, dissolve 3,5-dibromo-2-methoxy-4-methylaniline (1.0 eq.) in a mixture of tetrafluoroboric acid (HBF₄) and water at 0 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Nitration: In a separate flask, prepare a solution of copper(II) nitrite (Cu(NO₂)₂) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper(II) nitrite solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The evolution of nitrogen gas should be observed.

-

Extract the product with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene.

-

Spectroscopic Data (Predicted)

As experimental spectra for 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene are not publicly available, the following data are predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons, and two singlets in the aliphatic region for the methoxy and methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.2 | Singlet | 1H | Ar-H | The proton ortho to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| ~ 7.5 - 7.7 | Singlet | 1H | Ar-H | The proton between the two bromine atoms will be less deshielded than the one ortho to the nitro group. |

| ~ 3.9 - 4.1 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

| ~ 2.3 - 2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155 - 160 | C-OCH₃ | The carbon attached to the electron-donating methoxy group will be deshielded. |

| ~ 148 - 152 | C-NO₂ | The carbon bearing the nitro group will be significantly deshielded. |

| ~ 135 - 140 | C-CH₃ | The carbon attached to the methyl group. |

| ~ 130 - 135 | Ar-C-H | Aromatic methine carbon. |

| ~ 125 - 130 | Ar-C-H | Aromatic methine carbon. |

| ~ 115 - 120 | C-Br | The carbons attached to the bromine atoms will be deshielded. |

| ~ 110 - 115 | C-Br | The carbons attached to the bromine atoms will be deshielded. |

| ~ 60 - 65 | -OCH₃ | Methoxy carbon. |

| ~ 15 - 20 | -CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Vibration | Functional Group |

| ~ 1550 - 1475 | Asymmetric N-O Stretch | Nitro (-NO₂) |

| ~ 1360 - 1290 | Symmetric N-O Stretch | Nitro (-NO₂) |

| ~ 3100 - 3000 | C-H Stretch | Aromatic |

| ~ 2950 - 2850 | C-H Stretch | Aliphatic (-OCH₃, -CH₃) |

| ~ 1250 - 1000 | C-O Stretch | Aryl ether |

| ~ 700 - 500 | C-Br Stretch | Bromoalkane |

Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bond.[4][5]

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (⁷⁹Br and ⁸¹Br exist in a nearly 1:1 ratio). The molecular ion peak (M⁺) should appear as a triplet with a ratio of approximately 1:2:1.

-

Predicted Molecular Ion Peaks (M⁺):

-

m/z corresponding to C₈H₇⁷⁹Br₂NO₃

-

m/z corresponding to C₈H₇⁷⁹Br⁸¹BrNO₃

-

m/z corresponding to C₈H₇⁸¹Br₂NO₃

-

-

Predicted Fragmentation Patterns:

-

Loss of a nitro group (-NO₂, 46 Da).

-

Loss of a methoxy radical (-•OCH₃, 31 Da).

-

Loss of a bromine radical (-•Br, 79/81 Da).

-

Sequential loss of bromine atoms.

-

The fragmentation of brominated aromatic compounds can be complex, but the loss of bromine and the nitro group are common pathways.[6]

Reactivity and Potential Applications

The unique substitution pattern of 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene makes it a versatile intermediate for further chemical transformations.

Reactivity Profile

Caption: Potential reaction pathways for 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would yield 3,5-dibromo-2-methoxy-4-methylaniline, a valuable building block for the synthesis of heterocycles and other complex molecules.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atoms, activated by the electron-withdrawing nitro group, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles.

-

Cross-Coupling Reactions: The C-Br bonds are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions would allow for the introduction of a wide range of substituents, including aryl, alkynyl, and amino groups.

Potential Applications in Drug Discovery and Materials Science

While specific applications for 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene have not been reported, its structural motifs are present in various biologically active compounds and functional materials.

-

Medicinal Chemistry: Brominated aromatic compounds are prevalent in pharmaceuticals and are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[1] The polysubstituted core of this molecule could serve as a scaffold for the development of novel therapeutic agents. The ability to functionalize the molecule at multiple positions allows for the systematic exploration of structure-activity relationships (SAR).

-

Materials Science: Highly substituted and halogenated aromatic compounds can be used as building blocks for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the molecule can be tuned by further chemical modifications.

Conclusion

1,3-Dibromo-2-methoxy-4-methyl-5-nitrobenzene is a polysubstituted aromatic compound with a rich potential for chemical modification. This technical guide has provided a plausible synthetic route, predicted spectroscopic data, and an overview of its potential reactivity and applications. The information presented serves as a foundational resource for researchers and professionals interested in utilizing this and similar molecules in their synthetic endeavors. Further experimental validation of the proposed synthesis and spectroscopic characterization is warranted to fully unlock the potential of this versatile chemical building block.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry and Biochemistry.

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.

- Khaikin, L. S., et al. (2007). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 18(5), 683-712.

- Crocker, R. L., et al. (2019). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 24(9), 1757.

- Conduit, C. P. (1959). Ultraviolet and infrared spectra of some aromatic nitro-compounds. Journal of the Chemical Society (Resumed), 3273-3277.

- Sandmeyer reaction. (2023, December 29). In Wikipedia. [Link]

- Galli, C. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2839-2866.

- Synthesis of (b) 2,4-Dibromo-6-methylanisole. (n.d.). PrepChem.com.

- Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(9), 2314-2319.

- Iskra, J., & Stavber, S. (2010). Bromination of para-substituted anilines using H₂O₂–HBr system or NBS in water as a reaction medium. Tetrahedron Letters, 51(48), 6314-6317.

- NBS bromination of 2,4-dimethoxyphenylethylamine. (2004, September 24). The Hive.

- An Expedited, Regiospecific para-Bromination of Activated Aryls. (2015). TopSCHOLAR®, Western Kentucky University.

- Fragmentation (mass spectrometry). (2023, November 28). In Wikipedia. [Link]

- Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022, April 8). Chemia.

- Bromination of 36: a) NBS, NH4Cl, THF/MeCN, 2 h, 0 °C, 29 % yield. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- 2,6-Dibromo-4-methylanisole. (n.d.). PubChem.

- Gouteux, B., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Analytical and bioanalytical chemistry, 406(10), 2415–2425.

- Predict 1H proton NMR spectra. (n.d.). NMRDB.org.

- 2,6-DIBROMO-4-METHYLANISOLE. (n.d.). GSRS.

- Schmidt, J., & Haderlein, S. B. (2004). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 18(15), 1687–1696.

- Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. (2021). Molecules, 26(16), 4987.

- Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplic

- Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt. (n.d.).

- PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository.

- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.). St. Francis Xavier University.

- Predict 13C carbon NMR spectra. (n.d.). NMRDB.org.

- ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. (n.d.). Canadian Journal of Chemistry.

- 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2062.

- Novel Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. (2004).

- In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Methoxy-3,4,5-trimethylphenol. (n.d.). BenchChem.

- Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube.

- The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical.

- What is 3-Bromo-2-methylaniline? (2020, February 12). ChemicalBook.

- Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole. (1985). Journal of the Chemical Society, Perkin Transactions 2, 1057-1064.

- Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. (n.d.). The Royal Society of Chemistry.

- Current and emerging applications of fluorine in medicinal chemistry. (2017). Future Medicinal Chemistry, 9(7), 757-781.

Sources

- 1. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dibromo-3-methyl-4-nitroanisole: From Serendipitous Discovery to Synthetic Reality

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Aromatic World of Synthetic Musks and the Place of 2,6-Dibromo-3-methyl-4-nitroanisole

In the intricate tapestry of fragrance chemistry, synthetic musks represent a pivotal chapter, born from a blend of scientific inquiry and accidental discovery. These compounds, designed to emulate the scent of natural musk derived from the musk deer, have become foundational to the modern perfumery and cosmetics industries. Among the earliest and most significant classes of these synthetic aromatics are the nitro-musks, a family to which this compound, also known by trade names such as Musk KS, belongs.[1] This guide provides a comprehensive technical overview of this compound, from its historical context and discovery to its detailed synthesis, chemical properties, and the scientific principles underpinning its creation.

Part 1: A Fortuitous Discovery - The History of Nitro-Musks

The story of synthetic musks begins not with a targeted quest for a specific fragrance, but as a serendipitous offshoot of research in a completely different field. In 1888, Albert Baur, while attempting to develop more potent explosives by nitrating tert-butyl toluene, stumbled upon a compound with a powerful and pleasant musky odor.[2] This accidental discovery marked the birth of the first synthetic musk, Musk Baur, and opened the floodgates to the exploration of nitrated aromatics as fragrance ingredients.

The key to the musk-like odor in these compounds appeared to be the presence of multiple nitro groups arranged symmetrically on a benzene ring. This led to the synthesis and commercialization of a range of "nitro-musks" in the late 19th and early 20th centuries.[3] These early synthetic musks were revolutionary for the fragrance industry, providing a cost-effective and ethical alternative to natural musk, the harvesting of which required the killing of the endangered musk deer.[4][5]

Part 2: The Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound is a multi-step process rooted in the principles of electrophilic aromatic substitution. The following protocol outlines a plausible and scientifically sound synthetic route, starting from readily available precursors.

Step 1: Nitration of 3-Methylanisole to form 3-Methyl-4-nitroanisole

The synthesis commences with the nitration of 3-methylanisole. This reaction introduces the nitro group onto the aromatic ring, a crucial step for both the electronic properties and the final odor of the target molecule.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 or 2:1 ratio by volume) to 0-5 °C in an ice bath.

-

Slowly add 3-methylanisole dropwise to the cooled nitrating mixture with constant stirring. The temperature should be carefully maintained below 10 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion.

-

Carefully pour the reaction mixture over crushed ice. The crude 3-Methyl-4-nitroanisole will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-Methyl-4-nitroanisole.[6]

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is critical to control the reaction rate and prevent the formation of dinitro and other unwanted byproducts.

-

Sulfuric Acid: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]

-

Order of Addition: Adding the 3-methylanisole to the nitrating mixture ensures that the concentration of the aromatic compound is always low, further minimizing the risk of polysubstitution.

Step 2: Dibromination of 3-Methyl-4-nitroanisole

The second and final step is the dibromination of the synthesized 3-Methyl-4-nitroanisole. This electrophilic aromatic substitution introduces two bromine atoms at the positions ortho to the activating methoxy group.

Experimental Protocol:

-

Dissolve the purified 3-Methyl-4-nitroanisole in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

In a separate flask, prepare a solution of bromine in the same solvent.

-

Slowly add the bromine solution dropwise to the solution of 3-Methyl-4-nitroanisole at room temperature with constant stirring. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which is often generated in situ from iron filings and bromine.

-

After the addition is complete, continue to stir the reaction mixture at room temperature until the reddish-brown color of bromine disappears, indicating the completion of the reaction.

-

Pour the reaction mixture into a solution of sodium bisulfite to quench any unreacted bromine.

-

Extract the product into an organic solvent, wash with water and brine, and then dry over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography to yield the final product.

Causality of Experimental Choices:

-

Directing Effects: The positions of the incoming bromine atoms are dictated by the directing effects of the existing substituents on the benzene ring. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director. The methyl group (-CH₃) is also an activating, ortho-, para-director. The nitro group (-NO₂) is a strong deactivating group and a meta-director. In this case, the powerful activating effect of the methoxy group directs the bromine atoms to the two available ortho positions.[8][9]

-

Lewis Acid Catalyst: The Lewis acid catalyst (e.g., FeBr₃) polarizes the bromine molecule (Br₂), making it a more potent electrophile (Br⁺) and facilitating the attack on the electron-rich aromatic ring.[10]

Synthetic Workflow Diagram

Caption: Logical flow of the synthesis based on substituent directing effects.

Conclusion

This compound, a classic example of a nitro-musk, embodies a fascinating period in the history of synthetic chemistry. Its discovery, rooted in the serendipitous findings of early 20th-century chemists, paved the way for a new era in the fragrance industry. The synthesis of this molecule is a testament to the power of predictive chemistry, relying on a deep understanding of reaction mechanisms and the subtle interplay of electronic effects on an aromatic ring. For today's researchers, the story of this compound serves as both a historical lesson and a practical example of multi-step organic synthesis, showcasing how fundamental principles can be applied to construct complex and valuable molecules.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (2023, October 29). Synthetic musk.

- Abraham Entertainment. (2023, October 22). Unveiling Musk: Origins, Production, And Uses.

- thescentbase.com. (2023, August 17). The Ghost in the Perfume: A History of Musk, from Sacrifice to Synthesis.

- Matin Martin. (2023, October 10). From Animalic to Synthetic: The Evolution of Musk in Fragrance.

- Just Perfume. (2023, July 20). The Origins of Musk: Nature, Synthetics, and Signature Scents.

- WeylChem. (n.d.). This compound.

- Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.

- Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes.

- YouTube. (2021, February 26). Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.

- YouTube. (2020, September 1). Bromination of Anisole.

Sources

- 1. This compound | C8H7Br2NO3 | CID 112823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic musk - Wikipedia [en.wikipedia.org]

- 3. thescentbase.com [thescentbase.com]

- 4. matinmartin.co.uk [matinmartin.co.uk]

- 5. justperfume.com.au [justperfume.com.au]

- 6. Buy 3-Methyl-4-nitroanisole | 5367-32-8 [smolecule.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

The Nitro Group in 2,6-Dibromo-3-methyl-4-nitroanisole: A Nexus of Electronic Control and Synthetic Versatility

An In-depth Technical Guide for Drug Development Professionals

Abstract

In the landscape of medicinal chemistry and drug development, the strategic functionalization of aromatic scaffolds is paramount. The compound 2,6-Dibromo-3-methyl-4-nitroanisole presents a fascinating case study in multifunctional molecular architecture. While each substituent—the bromine atoms, the methyl group, and the methoxy group—plays a role, it is the nitro group that serves as the lynchpin, dictating the molecule's electronic character, reactivity, and, most critically, its potential as a versatile synthetic intermediate. This guide provides an in-depth analysis of the multifaceted role of the nitro group in this specific molecular context, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect its profound electronic and steric influences, its role in directing chemical reactivity, and its ultimate value as a synthetic handle for diversification in drug discovery programs.

Introduction: The Strategic Importance of Polysubstituted Arenes

Polysubstituted aromatic rings are privileged scaffolds in a vast array of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement and nature of substituents on the ring determine the molecule's three-dimensional shape, electronic properties, and pharmacological activity. This compound (CAS No. 62265-99-0) is an exemplar of a highly functionalized arene, primed for further chemical modification.[1][2] Its utility in laboratory-scale organic synthesis and pharmaceutical research stems directly from the interplay of its substituents.[3]

| Property | Value | Reference |

| IUPAC Name | 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene | [4] |

| CAS Number | 62265-99-0 | [1] |

| Molecular Formula | C₈H₇Br₂NO₃ | [1] |

| Molecular Weight | 324.95 g/mol | [1][4] |

| Appearance | Solid (typical) | |

| Primary Use | Laboratory chemical, Synthesis intermediate | [3] |

Table 1: Physicochemical Properties of this compound.

This guide will focus specifically on the nitro group, a functional group whose influence extends far beyond its simple chemical formula, acting as a powerful modulator of the entire molecular system.

The Defining Role of the Nitro Group: A Triumvirate of Effects

The nitro group (-NO₂) is not a passive passenger on the aromatic ring; it is an active director of the molecule's chemical destiny. Its role can be understood through three primary pillars: its powerful electronic effects, its steric influence, and its function as a key synthetic intermediate.

Figure 1: The multifaceted role of the nitro group as a key molecular controller.

Pillar 1: Dominant Electronic Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that stems from a combination of inductive and resonance effects.[5][6]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.[7] This effect deactivates the entire ring.

-

Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto its oxygen atoms.[8][9] This resonance stabilization is most pronounced when the nitro group is ortho or para to an electron-donating group. In this compound, the nitro group is para to the electron-donating methoxy group, creating a strong "push-pull" electronic system that significantly polarizes the molecule.

This potent electron-withdrawing nature has two critical and opposing consequences for the reactivity of the aromatic ring:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): By reducing the electron density of the aromatic ring, the nitro group makes it a much weaker nucleophile and thus less susceptible to attack by electrophiles.[8][10][11][12] Any further electrophilic substitution would be slow and directed to the meta-position relative to the nitro group.[13][14]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): This is arguably the most important consequence in this molecular context. The severe electron deficiency created by the nitro group makes the ring susceptible to attack by nucleophiles.[5][15] This effect is maximized when the nitro group is positioned ortho or para to a suitable leaving group, such as a halide.[16][17] In this compound, the nitro group is meta to the two bromine atoms. While ortho/para activation is stronger, the overall electron-poor nature of the ring, compounded by the inductive effects of the bromines, still renders the C-Br bonds susceptible to nucleophilic attack under appropriate conditions. The nitro group is crucial for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction.[15][17][18]

Pillar 2: Steric Influence

The substituents on the ring—two bromines, a methyl group, and a nitro group—create a sterically congested environment. The nitro group contributes significantly to this crowding, which can hinder the approach of reagents to the adjacent positions.[14] This steric bulk can be strategically useful, potentially allowing for greater regioselectivity in reactions by favoring attack at less hindered sites.

Pillar 3: The Nitro Group as a Premier Synthetic Handle

Beyond its electronic and steric modulation, the true synthetic value of the nitro group in drug development lies in its capacity for transformation. The reduction of an aromatic nitro group to a primary amine (aniline) is a fundamental and robust reaction in organic synthesis.[19][20]

R-NO₂ + 6[H] → R-NH₂ + 2H₂O

This transformation is critical because it converts a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating amino group.[13] This new amine functionality serves as a versatile anchor point for a multitude of subsequent reactions, including:

-

Amide bond formation

-

Sulfonamide synthesis

-

Diazotization to form diazonium salts, which can be converted into a wide range of other functional groups (-OH, -F, -Cl, -Br, -I, -CN).[16]

-

Reductive amination

This conversion effectively unlocks the synthetic potential of the aromatic scaffold, allowing for the systematic exploration of the chemical space around the core molecule—a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Field-Proven Methodologies: The Reduction of the Nitro Group

The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule. For a substrate like this compound, chemoselectivity is key to avoid unwanted side reactions, such as the reduction of the aryl bromides.

| Method | Reagents & Conditions | Advantages | Disadvantages & Chemoselectivity Concerns | References |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency, clean reaction, simple workup. | Can reduce other functional groups (alkenes, alkynes, C-Br bonds). | [21][22] |

| Metal/Acid Reduction | Fe/HCl, Fe/NH₄Cl, SnCl₂/HCl | Robust, high functional group tolerance (halides are often stable). | Stoichiometric metal waste, sometimes harsh acidic conditions. | [19][22] |

| Transfer Hydrogenation | Formic acid, Ammonium formate with a catalyst (e.g., Fe) | Mild conditions, avoids high-pressure H₂ gas. | Catalyst-dependent efficiency. | [23] |

| Hydride Reagents | LiAlH₄ | Powerful reducing agent. | Reduces many other functional groups; forms azo compounds from nitroarenes. | [22] |

Table 2: Comparative Analysis of Common Nitro Group Reduction Methods.

For this compound, a metal-mediated reduction using iron powder is often the preferred method due to its excellent chemoselectivity, preserving the C-Br bonds.

Experimental Protocol: Chemoselective Reduction with Iron

This protocol describes a standard, reliable procedure for the reduction of an aromatic nitro group in the presence of aryl halides.

Objective: To selectively reduce the nitro group of this compound to the corresponding amine.

Reagents:

-

This compound (1.0 eq)

-

Iron powder, fine mesh (3-5 eq)

-

Ammonium chloride (NH₄Cl) (~4 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Celite®

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the this compound (1.0 eq).

-

Solvent Addition: Add ethanol and water to the flask (a common ratio is 5:1 to 10:1 EtOH:H₂O).

-

Reagent Addition: Add ammonium chloride (~4 eq) followed by the iron powder (~3-5 eq) to the stirred mixture.[19]

-

Reaction: Heat the reaction mixture to reflux. The reaction is often initially vigorous. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once complete, cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the iron salts and other insoluble materials. Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all product is collected.

-

Isolation: Combine the filtrates and remove the organic solvent under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Figure 2: Experimental workflow for the chemoselective reduction of the nitro group.

Conclusion: A Strategically Indispensable Functional Group

For drug development professionals, this compound is more than just a chemical; it is a platform. The nitro group is the master controller of this platform's potential. It profoundly deactivates the ring towards unwanted electrophilic side reactions while simultaneously preparing it for nucleophilic substitution. Most importantly, it serves as a latent amino group, a synthetic linchpin that, through a simple and reliable reduction, opens the door to a world of chemical diversity. Understanding the nuanced roles of the nitro group—as an electronic director, a steric modulator, and a synthetic precursor—is essential for leveraging this and similar scaffolds to their fullest potential in the rational design and synthesis of new therapeutic agents.

References

- Wikipedia. Nitro compound. [Link]

- Fiveable. Nitro Group Definition - Organic Chemistry Key Term. [Link]

- College of Saint Benedict & Saint John's University.

- Britannica. Nitro group | chemistry. [Link]

- askIITians.

- Brainly. Anisole preferentially forms ortho and para regioisomers, while nitrobenzene... [Link]

- Pearson+.

- National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. [Link]

- Wikipedia.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

- Wikipedia. Reduction of nitro compounds. [Link]

- Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

- Organic Chemistry Data. Nitro Reduction - Common Conditions. [Link]

- National Institutes of Health. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

- Quora. What is the increasing rate of electrophilic substitution in nitrobenzene anisole and benzene?. [Link]

- YouTube.

- International Journal of Research and Technology Innovation. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

- OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]

- Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

- WeylChem. This compound. [Link]

- Allen. Presence of a nitro group in a benzene ring.. [Link]

- SIELC Technologies. This compound. [Link]

- PubChem. This compound. [Link]

- ResearchGate. Substituent effects of nitro group in cyclic compounds. [Link]

Sources

- 1. weylchem.com [weylchem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound | 62265-99-0 [chemicalbook.com]

- 4. This compound | C8H7Br2NO3 | CID 112823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fiveable.me [fiveable.me]

- 9. brainly.com [brainly.com]

- 10. Nitro group | chemistry | Britannica [britannica.com]

- 11. quora.com [quora.com]

- 12. Presence of a nitro group in a benzene ring. [allen.in]

- 13. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 14. ijrti.org [ijrti.org]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 18. youtube.com [youtube.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 22. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 23. Amine synthesis by nitro compound reduction [organic-chemistry.org]

An In-depth Technical Guide on the Steric Hindrance Effects in 2,6-Dibromo-3-methyl-4-nitroanisole

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the profound steric hindrance effects inherent in the molecular structure of 2,6-Dibromo-3-methyl-4-nitroanisole. The strategic placement of two bulky bromine atoms ortho to the methoxy group, in conjunction with adjacent methyl and nitro substituents, creates a sterically crowded environment that dictates its conformational preferences, spectroscopic signatures, and chemical reactivity. This document explores the theoretical underpinnings of these steric effects and provides practical, field-proven experimental protocols for their investigation. The insights contained herein are crucial for researchers in organic synthesis, medicinal chemistry, and materials science who encounter and must navigate the challenges and opportunities presented by sterically congested aromatic systems.

Introduction: The "Ortho Effect" and Steric Hindrance in Substituted Anisoles

Steric hindrance is a fundamental concept in organic chemistry, referring to the non-bonding interactions that influence the shape (conformation) and reactivity of molecules.[1] In substituted benzene derivatives, the presence of bulky groups at the ortho position (adjacent to another substituent) can lead to a phenomenon known as the "ortho effect."[2] This effect is a combination of steric and electronic factors that can dramatically alter a molecule's physical and chemical properties.[2]

In the case of anisole (methoxybenzene) and its derivatives, the two ortho positions are particularly sensitive to substitution. Large groups in these positions can physically impede the rotation of the methoxy group, forcing it into a specific, often non-planar, conformation relative to the benzene ring.[3] This restricted rotation has significant consequences for the molecule's electronic properties, as it can disrupt the resonance interaction between the oxygen's lone pairs and the aromatic π-system.[2] This guide will dissect these effects within the specific and highly constrained context of this compound.

Structural and Conformational Analysis of this compound

The molecular architecture of this compound is defined by a high degree of substitution, leading to significant intramolecular strain.

Key Structural Features:

-

Ortho-Dibromo Substitution: The two large bromine atoms flanking the methoxy group are the primary source of steric hindrance. Their van der Waals radii are substantial, creating a "cage-like" environment around the methoxy group.

-

Adjacent Methyl and Nitro Groups: The methyl group at the 3-position and the nitro group at the 4-position further contribute to the steric crowding on one side of the molecule, influencing the preferred orientation of the methoxy group.

Restricted Rotation of the Methoxy Group

Due to the severe steric clash with the ortho-bromine atoms, the methoxy group in this compound is forced out of the plane of the benzene ring.[3] Free rotation around the C(aryl)-O bond is highly restricted. The most stable conformation will be one that minimizes the steric interactions between the methoxy group's methyl hydrogens and the adjacent bromine atoms. This often results in a perpendicular or near-perpendicular arrangement of the methoxy group relative to the aromatic ring.[3]

Caption: Steric clash between ortho-bromo groups and the methoxy group.

Spectroscopic Manifestations of Steric Hindrance

The unique structural constraints of this compound give rise to distinctive spectroscopic signatures.

¹H NMR Spectroscopy

-

Methoxy Group Signal: The protons of the methoxy group (-OCH₃) are expected to appear as a singlet. Due to the anisotropic effect of the nearby bromine atoms and the potentially altered electronic environment from the twisted conformation, the chemical shift of this signal may be different from that of less hindered anisoles. A typical chemical shift for a methoxy group in a substituted anisole is around 3.8-3.9 ppm.[4]

-

Aromatic Proton: There is only one proton on the aromatic ring (at the 5-position). It will appear as a singlet, and its chemical shift will be influenced by the surrounding substituents.

¹³C NMR Spectroscopy

The restricted rotation of the methoxy group can lead to non-equivalent chemical shifts for the ortho carbons (C2 and C6), which would be equivalent if free rotation were possible.[5] The chemical shifts of the aromatic carbons provide valuable information about the electronic distribution within the ring, which is perturbed by the steric hindrance.

Infrared (IR) Spectroscopy

The C(aryl)-O stretching vibration in the IR spectrum can be affected by the conformation of the methoxy group. A non-planar arrangement may alter the bond strength and, consequently, the vibrational frequency compared to planar anisole derivatives. The characteristic nitro group stretches (symmetric and asymmetric) will also be prominent.

Table 1: Predicted Spectroscopic Data for this compound

| Nucleus/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key IR Vibrational Frequencies (cm⁻¹) |

| -OCH₃ | ~3.9 (singlet) | ~60 | 2950-2850 (C-H stretch) |

| Ar-H (C5) | >7.5 (singlet) | ~120-130 | 3100-3000 (C-H stretch) |

| C -OCH₃ (C1) | - | ~150-160 | 1250-1200 (C-O stretch) |

| C -Br (C2, C6) | - | ~110-120 | - |

| C -CH₃ (C3) | - | ~135-145 | - |

| C -NO₂ (C4) | - | ~140-150 | 1550-1500 (asymmetric stretch) |

| 1360-1320 (symmetric stretch) | |||

| Ar-CH₃ | ~2.5 (singlet) | ~20 | 2950-2850 (C-H stretch) |

Impact of Steric Hindrance on Chemical Reactivity

The highly congested nature of this compound significantly diminishes its reactivity in many common aromatic reactions.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this molecule is severely deactivated towards electrophilic attack due to the cumulative electron-withdrawing inductive effects of the two bromine atoms and the powerful deactivating effect of the nitro group.[6][7] The only available position for substitution is C5, which is already sterically shielded. Therefore, electrophilic aromatic substitution reactions, such as further nitration or halogenation, are expected to be extremely difficult, requiring harsh reaction conditions and likely resulting in low yields.[6][8]

Caption: Factors inhibiting electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNA)

While the ring is electron-poor, making it a potential candidate for nucleophilic aromatic substitution, the steric hindrance around the potential leaving groups (the bromine atoms) would likely inhibit the approach of a nucleophile.[9] Reactions involving the displacement of the ortho-bromo groups are expected to be very slow. The nitro group is a strong activating group for SNAr reactions, but it is not positioned ortho or para to a good leaving group.[10]

Reactions at the Methoxy Group

The steric shielding provided by the ortho-bromo substituents will also hinder reactions involving the methoxy group. For example, cleavage of the ether bond with reagents like HBr or BBr₃ would be significantly slower compared to an unhindered anisole.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route would start from a less substituted precursor, such as 3-methyl-4-nitroanisole, followed by bromination.

Protocol: Bromination of 3-methyl-4-nitroanisole

-

Dissolution: Dissolve 1.0 equivalent of 3-methyl-4-nitroanisole in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) to the solution.

-

Bromine Addition: Slowly add 2.2 equivalents of bromine (Br₂) dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product into an organic solvent like dichloromethane. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Spectroscopic Characterization

Protocol: NMR and IR Analysis

-

NMR Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

-

IR Sample Preparation: Prepare a sample for IR analysis, for example, as a KBr pellet or a thin film on a salt plate.

-

IR Spectrum Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

Conclusion

The steric effects in this compound are a dominant force shaping its molecular properties. The severe steric hindrance imposed by the two ortho-bromine atoms restricts the conformation of the methoxy group, leading to predictable and observable consequences in its spectroscopic data. Furthermore, this steric congestion, combined with the electronic deactivation of the aromatic ring, renders the molecule relatively inert to many common synthetic transformations. A thorough understanding of these steric principles is essential for any scientist working with polysubstituted aromatic compounds, as it allows for the rational design of synthetic strategies and the accurate interpretation of analytical data.

References

- Wikipedia. Ortho effect. [Link]

- Scilit. Experimental and theoretical study of the methoxy group conformational effect on 13 C chemical shifts in ortho‐substituted anisoles. [Link]

- LibreTexts.

- BYJU'S. Electrophilic Substitution Reactions of Substituted Benzenes. [Link]

- LibreTexts. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry. [Link]

- Chemistry Stack Exchange.

- Michigan State University.

- Quora. How does the ortho effect affect the basicity of aniline? [Link]

- LibreTexts. 4.

- Lehigh Preserve. An Examination Of The Effects Of Ortho Substituents In Polarography. [Link]

- Physics Forums.

- Wiley Online Library. The use of chemical shift calculations in the conformational analysis of substituted benzenes. [Link]

- PubChem. This compound. [Link]

- University of Calgary.

- YouTube. Ortho Effect in Aniline & Derivative | Steric Inhibition of Resonance | Organic Chemistry Basics L13. [Link]

- ResearchGate. a) 1 H spectrum and b) 2 H spectrum of 2,4-dibromoanisole (formula...). [Link]

- Pearson.

- PubChem. This compound. [Link]

- Royal Society of Chemistry. Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. [Link]

- LibreTexts. 16.6: Multistep Synthesis. [Link]

- ResearchGate. (PDF)

- WeylChem. This compound. [Link]

- LibreTexts. 3.7.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

- Google Patents. CN101671266B - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- Semantic Scholar.

- LibreTexts.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033895). [Link]

- SIELC Technologies. This compound. [Link]

- YouTube.

- Royal Society of Chemistry. Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

- PubChem. 2,6-Dibromo-4-nitroaniline. [Link]

- LibreTexts. 16.

- Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

- LibreTexts. 8.

- Bartleby. Chapter 16, Problem 16.43AP. [Link]

- PubChem. 4-Bromo-3-nitroanisole. [Link]

- Michigan State University.

- University of California, Davis.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Ortho effect - Wikipedia [en.wikipedia.org]

- 3. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scilit.com [scilit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Aromatic Reactivity [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

Unlocking the Potential of 2,6-Dibromo-3-methyl-4-nitroanisole: A Technical Guide for Synthetic and Therapeutic Exploration

Abstract

The polysubstituted aromatic scaffold, 2,6-Dibromo-3-methyl-4-nitroanisole, presents a compelling yet underexplored platform for novel chemical synthesis and drug discovery. Its unique arrangement of electron-withdrawing and -donating groups, coupled with sterically accessible reactive sites, offers a versatile toolkit for the generation of complex molecular architectures. This guide delineates potential research trajectories for this compound, focusing on its application as a versatile building block in synthetic chemistry and as a core structure for the development of new therapeutic agents. We provide a scientifically grounded rationale for each proposed research avenue, complete with detailed, actionable experimental protocols and workflows. The insights herein are intended to empower researchers, scientists, and drug development professionals to harness the latent potential of this intriguing molecule.

Introduction: The Strategic Value of a Polysubstituted Aromatic Core

This compound (CAS No. 70342-33-9) is a multifaceted aromatic compound characterized by a dense arrangement of functional groups that dictate its reactivity and potential utility. The presence of two bromine atoms, a nitro group, a methyl group, and a methoxy group on a benzene ring creates a unique electronic and steric environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇Br₂NO₃ | PubChem CID 112823 |

| Molecular Weight | 324.95 g/mol | PubChem CID 112823 |

| IUPAC Name | 1,3-dibromo-2-methoxy-4-methyl-5-nitrobenzene | PubChem CID 112823 |

| CAS Number | 70342-33-9 | ChemicalBook |

The strategic placement of two bromine atoms at the 2 and 6 positions offers opportunities for sequential and selective functionalization through various cross-coupling reactions. The electron-withdrawing nitro group at the 4-position significantly influences the reactivity of the aromatic ring, activating it for nucleophilic aromatic substitution. Furthermore, this nitro group can be chemically transformed into an amino group, opening pathways to a diverse array of derivatives, including novel dyes and bioactive heterocyclic systems.

The presence of bromine and nitro functionalities in a single molecule is of particular interest in medicinal chemistry. Bromine is known to enhance the therapeutic potential of compounds by increasing lipophilicity and facilitating better membrane permeability.[1][2] Nitroaromatic compounds have a long history in drug development, exhibiting a wide range of biological activities, including antimicrobial and anticancer effects.[3] This guide will explore three primary areas of research for this compound:

-

As a scaffold for creating molecular diversity through selective cross-coupling reactions.

-

As a precursor for novel bioactive compounds via chemoselective reduction and subsequent derivatization.

-

For direct biological screening to evaluate its intrinsic therapeutic potential.

Research Area 1: A Scaffold for Molecular Diversity via Selective Cross-Coupling

The two bromine atoms on the aromatic ring are prime handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The steric hindrance and electronic environment around each bromine atom may allow for selective mono- or di-functionalization, providing a pathway to a wide array of novel compounds.

Selective Mono- and Di-arylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. By carefully controlling reaction conditions, it is possible to achieve selective mono-arylation or complete di-arylation of the 2,6-dibromo core.

Scientific Rationale: The palladium catalyst, in conjunction with a suitable ligand, will preferentially undergo oxidative addition into one of the C-Br bonds. The choice of ligand, base, and stoichiometry of the boronic acid coupling partner will be critical in controlling the selectivity between mono- and di-substitution.[4][5] The electron-withdrawing nitro group can enhance the rate of oxidative addition.

Caption: Proposed workflow for selective Suzuki-Miyaura coupling.

Experimental Protocol: Selective Mono-arylation

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol) followed by a degassed 4:1 mixture of toluene and water (5 mL).

-

Reaction: Stir the mixture vigorously and heat to 100°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.

-

Work-up: Cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Synthesis of Arylalkynes via Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and materials science.[6][7]

Scientific Rationale: For sterically hindered substrates, a copper-free Sonogashira protocol is often preferred to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[2] Bulky, electron-rich phosphine ligands are generally effective for promoting oxidative addition with hindered aryl bromides.

Caption: Proposed workflow for Sonogashira coupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

-

Reaction Setup: In a glovebox, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a stir bar to a Schlenk tube.

-

Reagent Addition: Remove the tube from the glovebox and add the terminal alkyne (1.2 mmol) and a degassed solvent such as triethylamine (5 mL).

-

Reaction: Heat the reaction mixture to 80°C and monitor by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction, filter through a pad of celite, and wash with dichloromethane.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography.

Research Area 2: A Precursor for Novel Bioactive Compounds

The functional groups of this compound can be strategically manipulated to generate derivatives with potential biological activity. Key transformations include the chemoselective reduction of the nitro group and subsequent cyclization or derivatization reactions.

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal transformation that opens up a vast chemical space for derivatization.[8] A chemoselective method is required to avoid the reduction of the aryl bromides.

Scientific Rationale: Sodium sulfide (Na₂S) is a mild reducing agent that can selectively reduce aromatic nitro groups in the presence of aryl halides.[9][10] This method is advantageous as it avoids the use of heavy metals or harsh acidic conditions.

Caption: Workflow for the chemoselective reduction of the nitro group.

Experimental Protocol: Nitro Group Reduction with Sodium Sulfide

-

Reaction Setup: To a solution of this compound (1.0 mmol) in a 3:1 mixture of ethanol and water (20 mL), add sodium sulfide (Na₂S, 1.5 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC.

-

Work-up: Remove the solvent under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Synthesis of Novel Heterocycles and Azo Dyes

The resulting 2,6-dibromo-4-aminoanisole is a valuable intermediate for the synthesis of various compounds, including heterocycles and azo dyes.